molecular formula C4H7BF4N2 B132518 1-Methyl-1H-imidazol-3-ium tetrafluoroborate CAS No. 151200-14-5

1-Methyl-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B132518
CAS No.: 151200-14-5
M. Wt: 169.92 g/mol
InChI Key: ULUZIIYGBKXRGN-UHFFFAOYSA-O
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Description

1-Methyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid with the molecular formula C4H7BF4N2. It is known for its high thermal stability, low volatility, and excellent solubility in various organic solvents. This compound is widely used in various chemical processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate can be synthesized by reacting 1-methylimidazole with tetrafluoroboric acid. The reaction typically involves the following steps:

  • Dissolve 1-methylimidazole in an appropriate solvent such as acetonitrile.
  • Slowly add tetrafluoroboric acid to the solution while maintaining a low temperature to control the exothermic reaction.
  • Stir the mixture for several hours to ensure complete reaction.
  • Remove the solvent under reduced pressure to obtain the ionic liquid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts.

Scientific Research Applications

1-Methyl-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research, including:

    Chemistry: It is used as a solvent and catalyst in various organic reactions, including hydrogenations and cross-coupling reactions.

    Biology: It is employed in the analysis of carbohydrates and glycan profiling.

    Medicine: It is investigated for its potential use in drug delivery systems.

    Industry: It is used in the synthesis of advanced materials and as an electrolyte in electrochemical applications.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Dodecyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate is unique due to its specific molecular structure, which imparts distinct solubility and reactivity properties. Compared to its analogs, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate is more hydrophobic, while 1-ethyl-3-methylimidazolium tetrafluoroborate is more hydrophilic.

Properties

IUPAC Name

3-methyl-1H-imidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUZIIYGBKXRGN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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